2-[2-(1H-Imidazol-1-YL)pyrimidin-5-YL]ethanamine
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Overview
Description
2-[2-(1H-Imidazol-1-YL)pyrimidin-5-YL]ethanamine is a compound that features both imidazole and pyrimidine rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrimidine ring is a six-membered ring with two nitrogen atoms at positions 1 and 3. The combination of these rings in a single molecule provides unique properties that make this compound of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-Imidazol-1-YL)pyrimidin-5-YL]ethanamine typically involves the formation of the imidazole and pyrimidine rings followed by their coupling. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. The pyrimidine ring can be synthesized through condensation reactions involving amidines and β-dicarbonyl compounds. The final step involves the coupling of the imidazole and pyrimidine rings through an alkylation reaction using ethanamine as the linker .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization, chromatography, or other separation techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-Imidazol-1-YL)pyrimidin-5-YL]ethanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: Both rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution, while electrophilic substitution can be facilitated by reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the pyrimidine ring can produce dihydropyrimidines.
Scientific Research Applications
2-[2-(1H-Imidazol-1-YL)pyrimidin-5-YL]ethanamine has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(1H-Imidazol-1-YL)pyrimidin-5-YL]ethanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: This compound also contains an imidazole ring but is linked to a pyridine ring instead of a pyrimidine ring.
2-(2-Nitroimidazol-1-yl)ethanamine: This compound features a nitro group on the imidazole ring, which can significantly alter its reactivity and biological activity.
Uniqueness
2-[2-(1H-Imidazol-1-YL)pyrimidin-5-YL]ethanamine is unique due to the presence of both imidazole and pyrimidine rings, which provide a combination of properties not found in other similar compounds. This dual functionality allows for diverse interactions with biological targets and a wide range of applications in various fields .
Properties
Molecular Formula |
C9H11N5 |
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Molecular Weight |
189.22 g/mol |
IUPAC Name |
2-(2-imidazol-1-ylpyrimidin-5-yl)ethanamine |
InChI |
InChI=1S/C9H11N5/c10-2-1-8-5-12-9(13-6-8)14-4-3-11-7-14/h3-7H,1-2,10H2 |
InChI Key |
LCLWHRBHKUTAPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C2=NC=C(C=N2)CCN |
Origin of Product |
United States |
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